![molecular formula C19H22N4OS B5623751 N,N-dimethyl-3-({5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B5623751.png)
N,N-dimethyl-3-({5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl}oxy)propan-1-amine
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Overview
Description
The compound is part of a broader class of chemicals known for their intriguing molecular structures and potential for diverse applications due to their unique chemical and physical properties. These compounds often include thiadiazole rings, which are notable for their pharmaceutical and agricultural importance.
Synthesis Analysis
The synthesis of related compounds often involves catalyzed reactions that yield various thiadiazole derivatives. For instance, manganese(II) catalyzed reactions have been utilized to synthesize compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, showcasing the intricate methods used to construct these complex molecules (Dani et al., 2013).
Molecular Structure Analysis
The molecular structures of these compounds are often elucidated using techniques such as X-ray crystallography and DFT studies. This detailed analysis helps in understanding the stabilization of these compounds through intramolecular and intermolecular hydrogen bonding, providing insights into their stability and reactivity (Dani et al., 2013).
properties
IUPAC Name |
N,N-dimethyl-3-[5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl]oxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14-21-22-19(25-14)16-7-4-6-15(12-16)17-8-9-18(20-13-17)24-11-5-10-23(2)3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEZPHAZSJBQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC(=C2)C3=CN=C(C=C3)OCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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